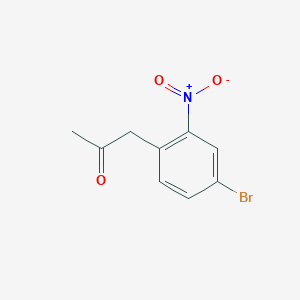

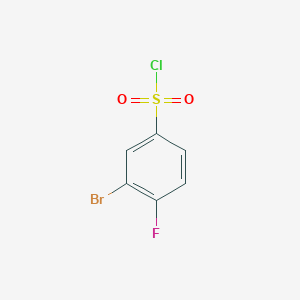

3-Bromo-4-fluorobenzene-1-sulfonyl chloride

説明

The compound "3-Bromo-4-fluorobenzene-1-sulfonyl chloride" is a chemical entity that appears to be related to various research areas, including the synthesis of fluorosulfonyl triazoles, vibrational spectroscopy analysis, structural chemistry of sulfonated compounds, and radiolabelling of amines for imaging purposes. Although the exact compound is not directly studied in the provided papers, related compounds and functional groups such as bromobenzene sulfonyl chloride and fluorosulfonyl groups are extensively investigated .

Synthesis Analysis

The synthesis of related compounds involves regioselective, metal-free preparation methods. For instance, the synthesis of 4-fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride and organic azides is described as a general approach that can be extended to various sulfonates, sulfonamides, and sulfonic acid derivatives . This suggests that similar methodologies could potentially be applied to the synthesis of "3-Bromo-4-fluorobenzene-1-sulfonyl chloride."

Molecular Structure Analysis

The molecular structure of related compounds such as P-bromobenzene sulfonyl chloride has been analyzed using spectroscopic techniques and density functional theory (DFT) calculations. The vibrational modes, molecular geometry, and electronic properties such as natural bond orbital (NBO) analysis and highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) analysis provide insights into the stability and electronic distribution within the molecule . These methods could be relevant for understanding the molecular structure of "3-Bromo-4-fluorobenzene-1-sulfonyl chloride."

Chemical Reactions Analysis

The reactivity of similar sulfonyl chloride compounds has been explored in the context of radiolabelling. For example, 3-[18F]fluoropropanesulfonyl chloride has been used as a prosthetic agent for the radiolabelling of amines, with systematic variation of reaction conditions to optimize yields for different nucleophilic amines . This indicates that "3-Bromo-4-fluorobenzene-1-sulfonyl chloride" could also be reactive towards nucleophiles, potentially forming sulfonamides or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their structural chemistry and spectroscopic data. For instance, the crystal structures of sulfonated fluorobenzylphosphonate salts reveal layered structures with hydrogen bonding, which could suggest similar solid-state properties for "3-Bromo-4-fluorobenzene-1-sulfonyl chloride" . Additionally, the spectroscopic analysis provides information on the compound's stability and charge distribution, which are important for understanding its reactivity and interactions with other molecules .

科学的研究の応用

-

Scientific Field: Organic Chemistry

- Application : “3-Bromo-4-fluorobenzene-1-sulfonyl chloride” is used as a building block in organic synthesis . It’s part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

- Methods of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed. Unfortunately, Sigma-Aldrich does not provide analytical data for this product .

- Results or Outcomes : The outcomes also depend on the specific reactions in which this compound is used. As a building block, it can be used to synthesize a wide variety of organic compounds .

-

Scientific Field: Medicinal Chemistry

- Application : “3-Bromo-4-fluorobenzene-1-sulfonyl chloride” is used in the synthesis of sulfonamides, which have been used as antibacterial drugs .

- Methods of Application : The compound is synthesized by the amidation reaction . The structure of the resulting compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .

- Results or Outcomes : The single crystal of the compound is analyzed by X-ray diffraction .

Safety And Hazards

3-Bromo-4-fluorobenzene-1-sulfonyl chloride is dangerous and causes severe skin burns and eye damage . Contact with water liberates toxic gas . Precautionary measures include wearing protective gloves, clothing, and eye protection. If swallowed, rinse mouth but do not induce vomiting. Immediately call a poison center or doctor/physician .

特性

IUPAC Name |

3-bromo-4-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO2S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEHKBVVTWJSRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619457 | |

| Record name | 3-Bromo-4-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-fluorobenzene-1-sulfonyl chloride | |

CAS RN |

631912-19-1 | |

| Record name | 3-Bromo-4-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。